2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O5S/c1-11-9-12(2)22-19(21-11)24-31(29,30)15-6-3-13(4-7-15)23-18(26)16-10-14(25(27)28)5-8-17(16)20/h3-10H,1-2H3,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPVSWUCKSHSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-4,6-dimethylpyrimidine, which is then reacted with an appropriate aniline derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial and anticancer properties.
Antimicrobial Properties
- Mechanism of Action : The sulfamoyl group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to the suppression of bacterial growth.
- Spectrum of Activity : Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated that 2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide exhibits cytotoxic effects on several cancer cell lines:
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. However, comprehensive toxicological evaluations are necessary to assess its safety profile in vivo.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Summary of Findings
The compound's diverse applications stem from its unique chemical structure and biological activities. It holds promise as a potential therapeutic agent against bacterial infections and various cancers due to its ability to inhibit critical metabolic pathways in pathogens and cancer cells.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (2IP6MP)
- Structural Differences : Replaces the sulfamoylpyrimidinylphenyl group with a 2-isopropyl-6-methylphenyl substituent.
- Key Insight : The absence of the sulfamoylpyrimidine moiety in 2IP6MP likely reduces its ability to engage with polar binding pockets in nuclear receptors.
2-Chloro-N-(2-Chloro-3-Methylphenyl)-5-Nitrobenzamide
- Structural Differences : Features a second chloro substituent at position 3 of the phenyl ring instead of the sulfamoylpyrimidine group.
- Biological Activity : Demonstrates moderate RORγ antagonism but lower solubility due to increased hydrophobicity from the additional chloro group .
- Key Insight : The sulfamoylpyrimidine group in the target compound may improve aqueous solubility compared to this analog.
Sulfamethoxazole-Related Compounds (e.g., USP Sulfamethoxazole Related Compound A)
- Structural Differences : Retains the sulfamoylphenyl core but replaces the pyrimidine with a 5-methylisoxazole and lacks nitro/chloro groups.
- Biological Activity : Primarily used as antibiotics (e.g., sulfonamide class), whereas the target compound’s nitro and chloro groups suggest divergent applications, possibly in receptor modulation .
- Key Insight : The nitro group in the target compound may confer redox activity or enhance electron-deficient interactions absent in traditional sulfonamides.
N-(2-Chlorophenyl)-2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)Acetamide
- Structural Differences : Substitutes the sulfamoyl bridge with a sulfanyl (S–) linkage and lacks the nitro group.
- Biological Activity : Sulfanyl derivatives are often precursors for active molecules but may exhibit reduced stability compared to sulfonamides .
- Key Insight : The sulfamoyl group in the target compound likely enhances hydrolytic stability and hydrogen-bonding capacity.
Structural and Functional Data Table
*Estimated based on formula C₁₉H₁₆ClN₅O₅S.
Research Findings and Implications
- Role of Nitro Group : The nitro substituent in the target compound may enhance electron-deficient aromatic interactions, a feature absent in sulfamethoxazole derivatives .
- Sulfamoyl vs. Sulfanyl : Sulfamoyl bridges improve hydrogen-bonding capacity and stability compared to sulfanyl analogs, as seen in crystallographic studies .
Biological Activity
The compound 2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide is a complex organic molecule that belongs to the class of sulfonamides and benzamides. It exhibits potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a chlorinated benzene ring, a nitro group, and a sulfamoyl moiety attached to a pyrimidine derivative, which contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The mechanism of action may involve:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit α-glucosidase and α-amylase, enzymes critical for carbohydrate metabolism, which can be beneficial in managing diabetes .
- Binding Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds and hydrophobic interactions with active site residues of target proteins, enhancing its inhibitory efficacy .
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of compounds similar to this compound. For example:
- Inhibition Studies : Compounds with similar structures have been shown to exhibit significant inhibitory activity against α-glucosidase and α-amylase, with IC₅₀ values indicating potent activity (e.g., 10.75 ± 0.52 μM) . This suggests that modifications in substituents can enhance biological efficacy.
Antimicrobial Activity
Sulfonamide derivatives are well-known for their antimicrobial properties. The compound's structural features may contribute to:
- Bactericidal Effects : The presence of the sulfonamide group is linked to antibacterial activity by inhibiting bacterial folic acid synthesis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that certain substitutions on the phenyl and pyrimidine rings significantly influence the biological activity:
| Compound | Substituent | IC₅₀ Value (μM) | Activity Type |
|---|---|---|---|
| 5o | 2-CH₃-5-NO₂ | 10.75 ± 0.52 | Antidiabetic |
| 5m | 2-CH₃-3-NO₂ | Higher than 5o | Antidiabetic |
| 5p | 2-CH₃-4-NO₂ | Lower than 5o | Antidiabetic |
The position and nature of substituents (electron-donating vs. electron-withdrawing) play crucial roles in modulating the compound's activity against enzymes .
Case Studies
- In Silico Studies : Molecular dynamics simulations have validated the binding stability of this compound within the active site of target proteins, indicating its potential as a therapeutic agent for diabetes management .
- Comparative Analysis : A comparative study with other sulfonamide derivatives revealed that modifications leading to increased hydrophobic interactions correlate with enhanced inhibitory potency against targeted enzymes .
Q & A
Basic: What are the typical synthetic routes for preparing 2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide?
Answer:
The synthesis involves multi-step reactions, often starting with sulfonamide formation between 4,6-dimethylpyrimidin-2-amine and activated sulfonic acid derivatives. Key steps include:
- Sulfamoylation : Reacting 4-aminobenzenesulfonyl chloride with 4,6-dimethylpyrimidin-2-amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl intermediate .
- Amidation : Coupling the sulfamoyl intermediate with 2-chloro-5-nitrobenzoyl chloride via nucleophilic acyl substitution, typically in anhydrous solvents (e.g., dichloromethane or DMF) .
- Purification : Use column chromatography or recrystallization to isolate the final product, monitored by TLC and confirmed via NMR and MS .
Advanced: How can structural discrepancies in crystallographic data for this compound be resolved?
Answer:
Discrepancies in bond lengths or angles may arise from experimental conditions (e.g., temperature, radiation source) or refinement software limitations. To address this:
- Software Validation : Cross-validate using SHELXL (for refinement) and ORTEP-III (for thermal ellipsoid visualization) to ensure consistency in parameterization .
- Twinned Data Analysis : For overlapping reflections, employ SHELXPRO’s twin refinement module to deconvolute contributions from multiple crystal domains .
- Benchmarking : Compare results with structurally analogous compounds (e.g., ’s sulfonamide derivatives) to identify outliers in torsion angles or hydrogen bonding .
Basic: What characterization techniques are essential for confirming the compound’s purity and structure?
Answer:
- Spectroscopic Methods :
- Chromatography : HPLC or TLC with UV/fluorescence detection to assess purity (>95%) .
- Elemental Analysis : Combustion analysis for C, H, N, S content to validate stoichiometry .
Advanced: How can computational modeling optimize the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to hypothesized targets (e.g., bacterial enzymes, as in ) .
- MD Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-target complexes under physiological conditions (e.g., solvation, pH 7.4) .
- QSAR Analysis : Corrogate substituent effects (e.g., nitro vs. chloro groups) on bioactivity using descriptors like Hammett constants .
Basic: What are the critical parameters for successful recrystallization of this compound?
Answer:
- Solvent Selection : Use mixed solvents (e.g., chloroform:acetone, 1:5 v/v) to balance solubility and polarity gradients .
- Temperature Control : Gradual cooling from reflux to room temperature to promote nucleation .
- Crystal Quality : Monitor via polarized light microscopy; discard crystals with visible defects (e.g., striations) .
Advanced: How to address contradictions in spectroscopic data during reaction monitoring?
Answer:
- Artifact Identification : For unexpected NMR peaks, perform DEPT-135 or HSQC to distinguish between reaction intermediates and degradation products .
- Kinetic Profiling : Use in-situ FT-IR to track reaction progress and identify side reactions (e.g., nitro group reduction) .
- Cross-Validation : Compare LC-MS data with synthetic intermediates from ’s pyrimidine derivatives to resolve ambiguities .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of nitroaromatics .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) before aqueous disposal .
- Storage : Keep in amber vials under inert atmosphere (N₂ or Ar) to prevent photodegradation .
Advanced: How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing nitro with cyano groups) and assess bioactivity .
- Crystallographic Correlations : Use SHELXL-refined structures to correlate bond angles (e.g., C-S-N in sulfamoyl group) with enzymatic inhibition .
- Statistical Modeling : Apply multivariate regression to link electronic (Hammett σ) and steric (Taft Es) parameters to IC₅₀ values .
Basic: What are the common pitfalls in X-ray crystallography of this compound?
Answer:
- Crystal Twinning : Mitigate using SHELXD for data integration and OLEX2 for twin law identification .
- Disorder Modeling : For flexible groups (e.g., methyl on pyrimidine), apply PART instructions in SHELXL to refine occupancy .
- Data Completeness : Ensure >95% completeness in the high-resolution shell (e.g., 0.8 Å) to avoid model bias .
Advanced: How to integrate high-throughput screening with synthetic workflows for this compound?
Answer:
- Automated Synthesis : Use microwave-assisted reactors to optimize amidation steps (e.g., 2-chloro-5-nitrobenzoyl chloride coupling) .
- Fragment Libraries : Screen against targets (e.g., bacterial PPTases in ) using SPR or fluorescence polarization .
- Data Pipeline : Link electronic lab notebooks (ELNs) with WinGX for real-time crystallographic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
